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Introduction
Adavosertib (also known as AZD1775 or MK-1775) is a first-in-class, orally bioavailable, small-

molecule inhibitor of the WEE1 kinase.[1] WEE1 is a critical regulator of the G2/M and S-phase

cell cycle checkpoints, primarily through its inhibitory phosphorylation of cyclin-dependent

kinases 1 and 2 (CDK1 and CDK2).[2] By inhibiting WEE1, adavosertib abrogates these

checkpoints, leading to premature mitotic entry and replication stress in cancer cells with

damaged DNA, ultimately resulting in mitotic catastrophe and apoptosis.[3] This mechanism is

particularly relevant in tumors with p53 mutations, which often lack a functional G1 checkpoint

and are therefore more reliant on the G2/M checkpoint for DNA repair.[3] This technical guide

provides a comprehensive overview of the initial safety and toxicity profile of adavosertib,

drawing from both preclinical and clinical studies, to inform ongoing research and development

efforts.

Mechanism of Action: WEE1 Inhibition
Adavosertib selectively targets WEE1 kinase, a key negative regulator of cell cycle

progression. The following diagram illustrates the signaling pathway affected by adavosertib.
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Caption: Adavosertib inhibits WEE1 kinase, preventing CDK1/2 phosphorylation and
abrogating the G2/M checkpoint.

Preclinical Safety and Toxicology
Detailed protocols for preclinical toxicology studies of adavosertib are not extensively available

in the public domain. However, published preclinical research focusing on efficacy and

mechanism of action provides some insights into its safety profile in animal models.

In Vivo Studies
Preclinical studies have demonstrated the anti-tumor activity of adavosertib as a single agent

and in combination with other therapies in various cancer xenograft models, including those

derived from pediatric solid tumors, ovarian cancer, and triple-negative breast cancer.[3][4] In a

study with pediatric solid tumor xenografts, adavosertib was administered orally at a dose of

120 mg/kg for 5 consecutive days.[5] Another study in a xenograft model of papillary thyroid

cancer reported that the combination of adavosertib with dabrafenib and trametinib showed

robust tumor growth suppression without appreciable toxicity.

It is standard practice in preclinical toxicology to conduct single-dose and repeated-dose

toxicity studies in at least two mammalian species (one rodent and one non-rodent) to identify

potential target organs of toxicity, establish a no-observed-adverse-effect level (NOAEL), and

determine a maximum tolerated dose (MTD). These studies typically involve detailed clinical

observations, body weight measurements, food and water consumption, hematology, clinical

chemistry, urinalysis, and comprehensive histopathological examinations. While the specific

results of such studies for adavosertib are not publicly detailed, the adverse events observed in

early clinical trials likely reflect the findings from these preclinical assessments.

Clinical Safety and Toxicity Profile
The safety and toxicity of adavosertib have been evaluated in numerous Phase I and II clinical

trials, both as a monotherapy and in combination with various cytotoxic chemotherapies,

targeted agents, and radiotherapy.

Monotherapy
The safety profile of adavosertib monotherapy has been characterized in several Phase I

studies in patients with advanced solid tumors. The most common treatment-related adverse
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events are gastrointestinal and hematological toxicities.

Table 1: Common Treatment-Related Adverse Events with Adavosertib Monotherapy (Any

Grade)

Adverse Event Frequency References

Diarrhea 56.3% [3]

Nausea 42.5% [3]

Fatigue 36.3% [3]

Vomiting 18.8% [3]

Anemia 69% [6]

Lymphopenia 71% [6]

Leukopenia 50% [6]

Decreased Appetite 12.5% [3]

Dose-Limiting Toxicities (DLTs) in monotherapy trials have included Grade 4 hematological

toxicity (leukopenia, neutropenia, thrombocytopenia) and Grade 3 fatigue.[6]

Recommended Phase II Dose (RP2D) for once-daily adavosertib monotherapy was determined

to be 300 mg on days 1-5 and 8-12 of a 21-day cycle.[6] For a twice-daily regimen, the MTD

was established at 125 mg on a 5 days on/9 days off schedule.[2]

Combination Therapy
Adavosertib has been investigated in combination with various agents, including carboplatin,

paclitaxel, irinotecan, and durvalumab. The toxicity profile in combination settings is generally

consistent with the individual safety profiles of the combined agents, with an expected increase

in the incidence and severity of overlapping toxicities, particularly myelosuppression.

Table 2: Common Grade ≥3 Treatment-Emergent Adverse Events with Adavosertib

Combination Therapies

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10345044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10345044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10345044/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10345044/
https://www.researchgate.net/figure/Adavosertib-induces-nuclear-abnormalities-and-DNA-damage-A-Nuclear-morphology-of-cells_fig5_362861074
https://www.researchgate.net/figure/Adavosertib-induces-nuclear-abnormalities-and-DNA-damage-A-Nuclear-morphology-of-cells_fig5_362861074
https://www.researchgate.net/figure/Adavosertib-induces-nuclear-abnormalities-and-DNA-damage-A-Nuclear-morphology-of-cells_fig5_362861074
https://pmc.ncbi.nlm.nih.gov/articles/PMC10345044/
https://www.researchgate.net/figure/Adavosertib-induces-nuclear-abnormalities-and-DNA-damage-A-Nuclear-morphology-of-cells_fig5_362861074
https://www.researchgate.net/figure/Adavosertib-induces-nuclear-abnormalities-and-DNA-damage-A-Nuclear-morphology-of-cells_fig5_362861074
https://pmc.ncbi.nlm.nih.gov/articles/PMC10289903/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adverse Event
Combination
Regimen

Frequency References

Neutropenia
Adavosertib +

Carboplatin/Paclitaxel

Most common Grade

≥3
[7]

Anemia
Adavosertib +

Carboplatin/Paclitaxel
Common Grade ≥3 [7]

Thrombocytopenia
Adavosertib +

Carboplatin/Paclitaxel
Common Grade ≥3 [7]

Febrile Neutropenia
Adavosertib +

Carboplatin/Paclitaxel
Common Grade ≥3 [7]

Diarrhea
Adavosertib +

Durvalumab
11% [8]

Nausea
Adavosertib +

Durvalumab
9% [8]

Fatigue
Adavosertib +

Durvalumab
15% [8]

Dehydration
Adavosertib +

Irinotecan (pediatric)
DLT (Grade 3) [8]

Dose-Limiting Toxicities (DLTs) observed in combination trials include Grade 4 sepsis and

Grade 5 acute respiratory distress syndrome (with paclitaxel and carboplatin), and Grade 3

dehydration (with irinotecan in pediatric patients).[7][8]

Recommended Phase II Dose (RP2D) for combination therapies varies depending on the

partner agent and patient population. For example, in Asian patients, the RP2D for adavosertib

was 175 mg twice daily for 2.5 days in combination with paclitaxel and carboplatin.[7] In

children, the MTD of adavosertib was 85 mg/m² in combination with irinotecan.[8]

Experimental Protocols
Clinical Trial Design and Safety Assessment
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The initial safety and toxicity profile of adavosertib in humans was primarily established through

Phase I, open-label, dose-escalation studies. A common study design is the 3+3 method.
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Caption: A typical 3+3 dose-escalation design used in Phase I trials of adavosertib.

Safety Monitoring:

Adverse Event (AE) Grading: AEs are graded according to the National Cancer Institute's

Common Terminology Criteria for Adverse Events (CTCAE), typically version 4.0 or 5.0.[7]
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Dose-Limiting Toxicity (DLT) Period: DLTs are usually assessed during the first cycle of

treatment (e.g., the first 21 or 28 days).[2]

Definition of DLT: A DLT is generally defined as a specific grade of hematological or non-

hematological toxicity that is considered unacceptable and related to the study drug.

Common DLTs for adavosertib include:

Grade 4 neutropenia or thrombocytopenia lasting more than 7 days.[2]

Grade 3 or 4 febrile neutropenia.[2]

Grade 3 or higher non-hematological toxicities.[2]

Laboratory Assessments: Hematology and clinical chemistry panels are monitored

frequently, often weekly during the first cycle and then at the beginning of each subsequent

cycle.[7]

Pharmacokinetic Assessments: Blood samples for pharmacokinetic analysis are typically

collected at predefined time points after the first dose and at steady-state to determine

parameters such as Cmax, Tmax, and AUC.[2]

Conclusion
The initial safety and toxicity profile of adavosertib is characterized primarily by manageable

gastrointestinal and hematological adverse events. In monotherapy, the recommended Phase II

dose appears to be well-tolerated. When used in combination with other anticancer agents,

careful monitoring and potential dose adjustments are necessary to manage overlapping

toxicities, particularly myelosuppression. Further research is warranted to optimize dosing

schedules and combination strategies to maximize the therapeutic index of adavosertib. The

development of predictive biomarkers may also aid in selecting patients who are most likely to

benefit from this targeted therapy while minimizing unnecessary toxicity.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10289903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10289903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10289903/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10289903/
https://pubmed.ncbi.nlm.nih.gov/32034630/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10289903/
https://pubmed.ncbi.nlm.nih.gov/38103761/
https://www.benchchem.com/product/b15544475?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily
Wee1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC
[pmc.ncbi.nlm.nih.gov]

2. A phase Ib study of adavosertib, a selective Wee1 inhibitor, in patients with locally
advanced or metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

3. A Phase Ib Study Assessing the Safety, Tolerability, and Efficacy of the First-in-Class
Wee1 Inhibitor Adavosertib (AZD1775) as Monotherapy in Patients with Advanced Solid
Tumors - PMC [pmc.ncbi.nlm.nih.gov]

4. aacrjournals.org [aacrjournals.org]

5. repeated-dose toxicity studies: Topics by Science.gov [science.gov]

6. researchgate.net [researchgate.net]

7. Safety, Pharmacokinetics, and Clinical Activity of Adavosertib in Combination with
Chemotherapy in Asian Patients with Advanced Solid Tumors: Phase Ib Study - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Phase I Clinical Trial of the Wee1 Inhibitor Adavosertib (AZD1775) with Irinotecan in
Children with Relapsed Solid Tumors: A COG Phase I Consortium Report (ADVL1312) -
PubMed [pubmed.ncbi.nlm.nih.gov]

9. Adavosertib and beyond: Biomarkers, drug combination and toxicity of WEE1 inhibitors -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Adavosertib: An In-Depth Technical Guide on the Initial
Safety and Toxicity Profile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15544475#initial-safety-and-toxicity-profile-of-
adavosertib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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